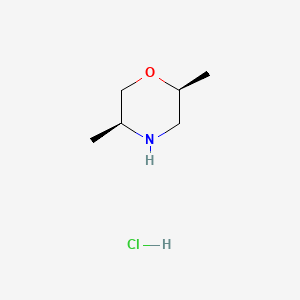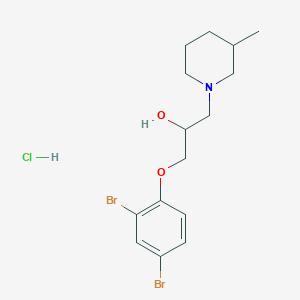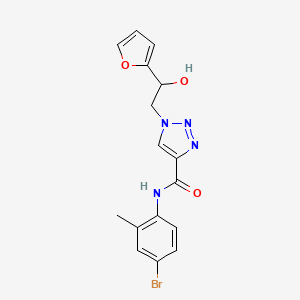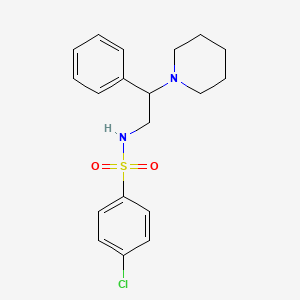![molecular formula C17H14N4S2 B2584902 6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-95-4](/img/structure/B2584902.png)
6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several functional groups and rings, including a thiophen ring, a triazolo ring, and a pyridazine ring . The presence of these rings suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings likely makes this a fairly rigid molecule, and the different functional groups could have significant effects on its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and the electron distribution within the molecule. For example, the sulfur atoms in the thiophen and sulfanyl groups could potentially be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine family have shown promising results in anticancer studies . They can interact with different target receptors, making them potential candidates for drug design and discovery in the field of oncology .
Antimicrobial Applications
These compounds have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This makes them potential candidates for the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Applications
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine compounds have also been found to possess analgesic and anti-inflammatory properties . This suggests their potential use in the treatment of pain and inflammation .
Antioxidant Applications
These compounds have shown antioxidant activity, which is crucial in the prevention of diseases caused by oxidative stress .
Antiviral Applications
The antiviral properties of these compounds make them potential candidates for the development of new antiviral drugs .
Enzyme Inhibitor Applications
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests their potential use in the treatment of diseases related to these enzymes .
Antitubercular Applications
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine compounds have shown activity against Mycobacterium tuberculosis , suggesting their potential use in the treatment of tuberculosis .
Energetic Materials
Compounds in the 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine family, which is structurally similar to the compound , have been used in the synthesis of energetic materials . These materials have excellent insensitivity toward external stimuli and very good calculated detonation performance .
Mecanismo De Acción
Target of Action
“6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a triazolopyridazine derivative. Triazolopyridazines are known to interact with various biological targets, including enzymes and receptors . The specific targets of this compound would need to be determined through experimental studies.
Mode of Action
The mode of action of triazolopyridazines can vary depending on their specific structure and the target they interact with. They might act as inhibitors, activators, or modulators of their targets . The exact mode of action of “6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” would need to be determined through experimental studies.
Biochemical Pathways
Triazolopyridazines can affect various biochemical pathways depending on their specific targets . The affected pathways of “6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” would need to be determined through experimental studies.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of triazolopyridazines can vary widely depending on their specific structure . The ADME properties of “6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” would need to be determined through experimental studies.
Result of Action
The molecular and cellular effects of triazolopyridazines can vary depending on their specific targets and mode of action . The effects of “6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” would need to be determined through experimental studies.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of triazolopyridazines . The influence of environmental factors on “6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” would need to be determined through experimental studies.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[(4-methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S2/c1-12-4-6-13(7-5-12)11-23-16-9-8-15-18-19-17(21(15)20-16)14-3-2-10-22-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLXGGFSUSUMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2584820.png)


![Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2584826.png)
![1-[5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2584827.png)

![4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2584831.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2584832.png)
![N-(2-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2584833.png)
![3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide](/img/structure/B2584834.png)
![7-(2-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2584835.png)
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2584836.png)
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B2584838.png)
